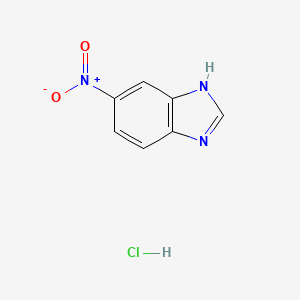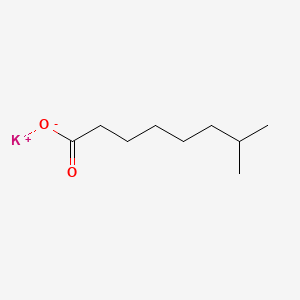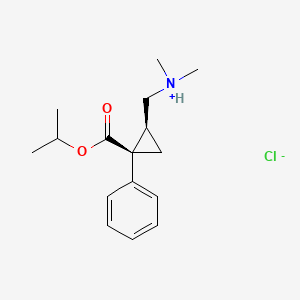
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is an aromatic organic compound with the molecular formula C16H10S. It is a derivative of naphthothiophene, characterized by a fused ring structure that includes both benzene and thiophene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-bromo-1-methylnaphthalene with thiophene derivatives in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding to biological targets. Additionally, its sulfur atom can engage in specific interactions with metal ions and other electrophilic species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: An aromatic compound with a similar thiophene ring but lacking the fused naphthalene structure.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring, differing in the position of the sulfur atom.
Benzo[c]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.
Uniqueness
Benzo(b)naphtho(2,3-d)thiophene, 2-methyl- is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics .
Propriétés
Numéro CAS |
83656-84-2 |
|---|---|
Formule moléculaire |
C17H12S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
2-methylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-6-7-16-14(8-11)15-9-12-4-2-3-5-13(12)10-17(15)18-16/h2-10H,1H3 |
Clé InChI |
LJJIWDOMGATCMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=CC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)

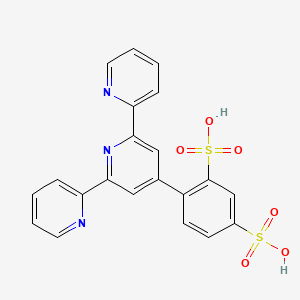
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
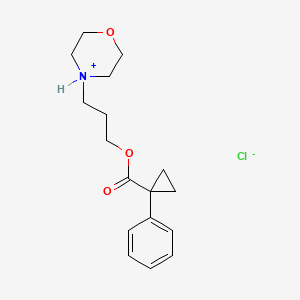
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

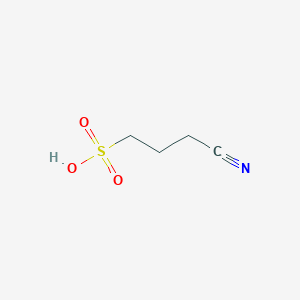
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

